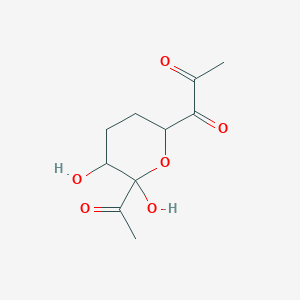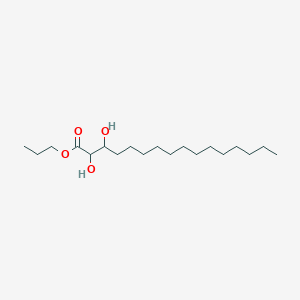
Propyl 2,3-dihydroxyhexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 2,3-dihydroxyhexadecanoate is an organic compound with the molecular formula C19H38O4. It is also known as hexadecanoic acid, 2,3-dihydroxy-, propyl ester. This compound is characterized by its ester functional group, which is formed by the reaction of hexadecanoic acid (palmitic acid) with propanol. The presence of two hydroxyl groups on the hexadecanoic acid backbone makes it a dihydroxy ester, which can impart unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Propyl 2,3-dihydroxyhexadecanoate can be synthesized through esterification reactions. One common method involves the reaction of hexadecanoic acid with propanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion and to remove water formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors where hexadecanoic acid and propanol are continuously fed into the reactor, and the ester product is continuously removed. Catalysts such as sulfuric acid or solid acid catalysts are used to enhance the reaction rate and yield.
化学反応の分析
Types of Reactions
Propyl 2,3-dihydroxyhexadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl groups can yield hexadecanedioic acid or 2,3-dioxohexadecanoic acid.
Reduction: Reduction of the ester group can produce 2,3-dihydroxyhexadecanol.
Substitution: Substitution reactions can yield various ethers or esters depending on the reagents used.
科学的研究の応用
Propyl 2,3-dihydroxyhexadecanoate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: It can be used to investigate the metabolic pathways of fatty acid esters in biological systems.
Medicine: Research on its potential as a drug delivery agent due to its ester linkage and biocompatibility.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
作用機序
The mechanism of action of propyl 2,3-dihydroxyhexadecanoate involves its interaction with biological membranes and enzymes. The ester linkage allows it to be hydrolyzed by esterases, releasing hexadecanoic acid and propanol. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s solubility and interaction with other molecules.
類似化合物との比較
Similar Compounds
Methyl 2,3-dihydroxyhexadecanoate: Similar structure but with a methyl ester group instead of a propyl ester group.
Ethyl 2,3-dihydroxyhexadecanoate: Similar structure but with an ethyl ester group.
Butyl 2,3-dihydroxyhexadecanoate: Similar structure but with a butyl ester group.
Uniqueness
Propyl 2,3-dihydroxyhexadecanoate is unique due to its specific ester group, which can influence its physical and chemical properties, such as solubility, boiling point, and reactivity. The presence of two hydroxyl groups also makes it more reactive compared to mono-hydroxy esters.
特性
CAS番号 |
405089-06-7 |
|---|---|
分子式 |
C19H38O4 |
分子量 |
330.5 g/mol |
IUPAC名 |
propyl 2,3-dihydroxyhexadecanoate |
InChI |
InChI=1S/C19H38O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-17(20)18(21)19(22)23-16-4-2/h17-18,20-21H,3-16H2,1-2H3 |
InChIキー |
HTURBDLNLCWHKC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(C(C(=O)OCCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


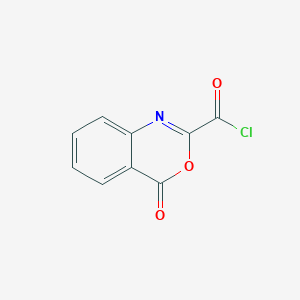
![3-Diazonio-4-[(3-ethyl-2-methylpentan-3-yl)oxy]-4-oxobut-2-en-2-olate](/img/structure/B14246055.png)
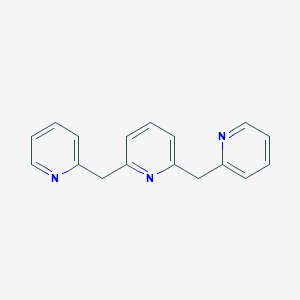
![2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one](/img/structure/B14246077.png)
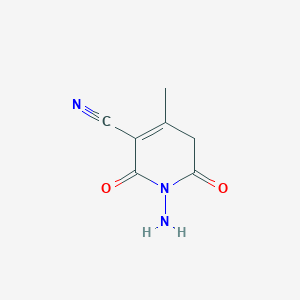
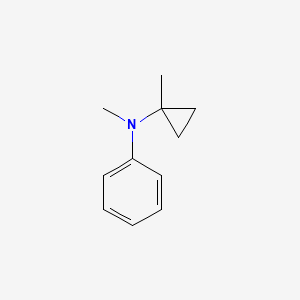
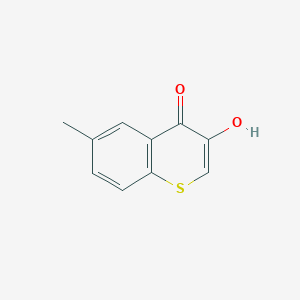
![Ethyl 6,9-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B14246106.png)
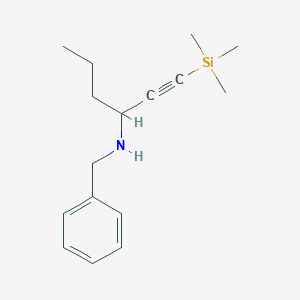
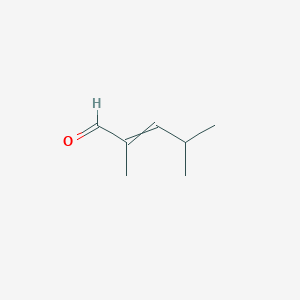
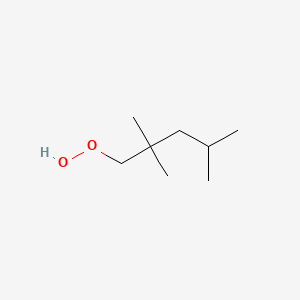
![1,3-Dioxolane, 2-(3-cyclohexen-1-yl)-4-[(2-propenyloxy)methyl]-](/img/structure/B14246116.png)
